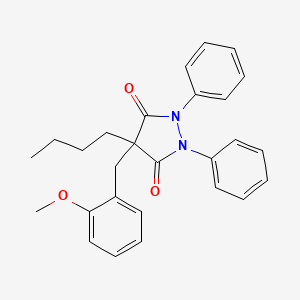![molecular formula C26H20N2O3 B4627228 N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B4627228.png)
N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(1-naphthyl)acetamide
Vue d'ensemble
Description
This compound is part of a broader class of chemicals that include benzoxazoles, known for their diverse biological activities and chemical functionalities. Such compounds are often synthesized for pharmaceutical and material science applications due to their structural uniqueness and versatile chemical properties.
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps, including acylation, alkylation, and cyclization reactions. For instance, derivatives of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl] acetamide were synthesized through N-chloroacetylation and N-alkylation, followed by characterization via NMR, IR, and MS techniques (Yang Jing, 2010).
Molecular Structure Analysis
Molecular structure analysis, such as single-crystal X-ray diffraction, is crucial for confirming the geometry, stereochemistry, and conformation of synthesized compounds. This analysis provides detailed insights into the molecular interactions, such as hydrogen bonding, π-π stacking, and halogen bonding, which are essential for understanding the compound's chemical behavior and reactivity (M. Gouda et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving benzoxazole derivatives can include nucleophilic substitution, electrophilic aromatic substitution, and condensation reactions. These reactions often lead to the formation of heterocyclic compounds with significant biological and chemical properties. For example, silylation of N-(2-hydroxyphenyl)acetamide by methyl(organyl)dichlorosilanes resulted in the formation of silaheterocyclic benzoxazasiloles, showcasing the compound's reactivity towards forming cyclic structures with silicon atoms (N. Lazareva et al., 2017).
Applications De Recherche Scientifique
Silylation and Heterocyclic Compound Formation
Lazareva et al. (2017) explored the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes, leading to the formation of silaheterocyclic benzoxazasiloles. These compounds exist in equilibrium with cyclic benzodioxazasilepines, showcasing hydrolysis to form silanols and transformation reactions with alcohols. This study demonstrates the potential of such compounds in synthesizing heterocycles with silane functionalities, which could have applications in material science and organosilicon chemistry (Lazareva et al., 2017).
Antioxidant Activity
Boudebbous et al. (2021) investigated the free radical scavenging activity of a 1-amidoalkyl-2-naphthol derivative, demonstrating potent antioxidant capabilities comparable to standard compounds BHT and BHA. This indicates potential applications in developing antioxidant agents, which could be relevant for pharmaceuticals and nutraceuticals (Boudebbous et al., 2021).
Pharmacological Applications
Faheem (2018) focused on the computational and pharmacological evaluation of heterocyclic novel derivatives for their potential in toxicity assessment, tumor inhibition, and anti-inflammatory actions. This research highlights the therapeutic potential of such compounds in medical and pharmaceutical research, especially in developing treatments for inflammation and cancer (Faheem, 2018).
Interaction with Aromatic Amines
Agarwal and Mital (1976) described the reactivity of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines, leading to the formation of heterocyclic compounds. This study provides insight into the chemical behavior and reactivity of naphthyl acetamide derivatives, suggesting their utility in synthetic organic chemistry for constructing complex heterocyclic structures (Agarwal & Mital, 1976).
Propriétés
IUPAC Name |
N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O3/c1-16-9-12-24-22(13-16)28-26(31-24)21-15-19(10-11-23(21)29)27-25(30)14-18-7-4-6-17-5-2-3-8-20(17)18/h2-13,15,29H,14H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXWMYNGCJABQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)CC4=CC=CC5=CC=CC=C54)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthalen-1-ylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(allyloxy)-3-ethoxy-5-iodophenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4627153.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide](/img/structure/B4627156.png)
![2-[1-(3-chlorobenzyl)-3-piperidinyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4627166.png)

![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4627172.png)
![2-({4-amino-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4627175.png)
![N-[2-(2-methoxyphenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)urea](/img/structure/B4627181.png)

![7-(2-chlorophenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4627211.png)

![(4-{[3-(4-{4-[7-(4-aminophenoxy)-3-phenyl-2-quinoxalinyl]phenoxy}phenyl)-2-phenyl-6-quinoxalinyl]oxy}phenyl)amine](/img/structure/B4627220.png)

![N-(3-{2-[(3-chloro-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B4627241.png)
![7-(2-thienyl)-2-(4-thiomorpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4627247.png)